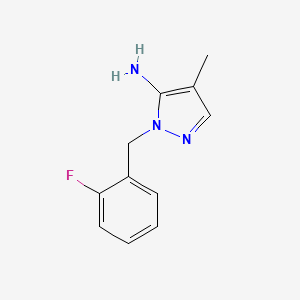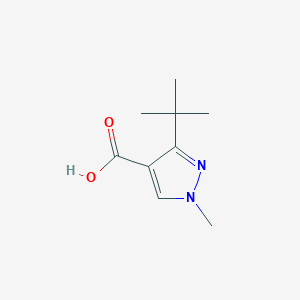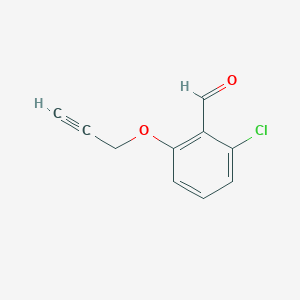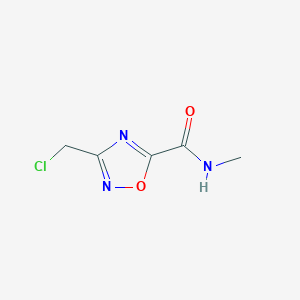
2-Bromo-4-(4-methoxyphenyl)thiazole
Übersicht
Beschreibung
2-Bromo-4-(4-methoxyphenyl)thiazole is a chemical compound with the molecular formula C₁₂H₉BrNOS It is a derivative of thiazole, a heterocyclic aromatic organic compound, featuring a bromine atom and a methoxyphenyl group attached to the thiazole ring
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The synthesis of this compound can be achieved through the halogenation of 4-(4-methoxyphenyl)thiazole using bromine in the presence of a suitable catalyst.
Transition Metal Catalysis: Another method involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the bromination reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom into other functional groups, such as hydrogen or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Iodides and other substituted thiazoles.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-bromo-4-(4-methoxyphenyl)thiazole, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, or interfere with other cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial infection, cancer, and other conditions. The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound has a range of effects at the molecular and cellular levels. These could potentially include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and survival.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(4-methoxyphenyl)thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of materials and chemicals with specific properties.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(4-methoxyphenyl)thiazole is similar to other brominated thiazoles and phenyl derivatives. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
2-Bromo-4-methylthiazole
2-Bromo-4-phenylthiazole
2-Bromo-4-(4-hydroxyphenyl)thiazole
These compounds share similarities in their chemical structure but differ in their substituents, leading to variations in their properties and applications.
Eigenschaften
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVCEPGVMXUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653413 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-84-4 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


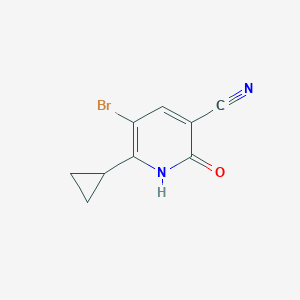
![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
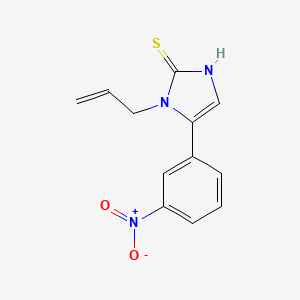

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
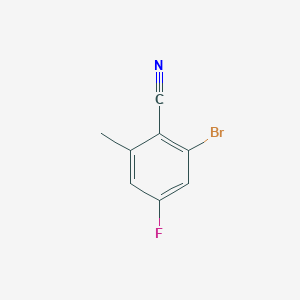
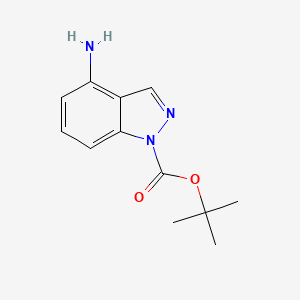
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
